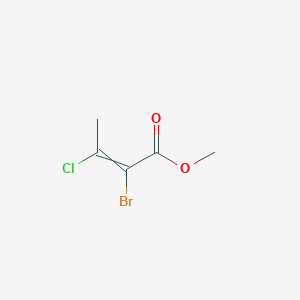
Methyl 2-bromo-3-chlorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-3-chlorobut-2-enoate is an organic compound with the molecular formula C5H6BrClO2 It is a halogenated ester, characterized by the presence of both bromine and chlorine atoms attached to a butenoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-chlorobut-2-enoate can be synthesized through a multi-step process involving the halogenation of a butenoate precursor. One common method involves the bromination of methyl 3-chlorobut-2-enoate using bromine in the presence of a suitable solvent, such as dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of the halogenating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-3-chlorobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used.
Addition Reactions: Reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl) can be used for electrophilic addition.
Major Products Formed
Substitution Reactions: Products include methyl 2-hydroxy-3-chlorobut-2-enoate or methyl 2-amino-3-chlorobut-2-enoate.
Elimination Reactions: Products include 2-bromo-3-chlorobutadiene.
Addition Reactions: Products include methyl 2,3-dibromobut-2-enoate or methyl 2,3-dichlorobut-2-enoate.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-3-chlorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-3-chlorobut-2-enoate involves its reactivity as a halogenated ester. The presence of both bromine and chlorine atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromo-2-butenoate: Similar structure but lacks the chlorine atom.
Methyl 3-chlorobut-2-enoate: Similar structure but lacks the bromine atom.
Methyl 2-chlorobut-3-enoate: Similar structure but with different halogen positions.
Uniqueness
Methyl 2-bromo-3-chlorobut-2-enoate is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a wider range of chemical transformations compared to its mono-halogenated counterparts.
Propiedades
Número CAS |
91841-94-0 |
|---|---|
Fórmula molecular |
C5H6BrClO2 |
Peso molecular |
213.46 g/mol |
Nombre IUPAC |
methyl 2-bromo-3-chlorobut-2-enoate |
InChI |
InChI=1S/C5H6BrClO2/c1-3(7)4(6)5(8)9-2/h1-2H3 |
Clave InChI |
VPHBIOUUEQDFIY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)OC)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
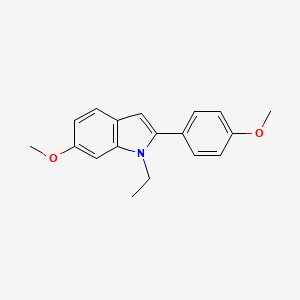
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
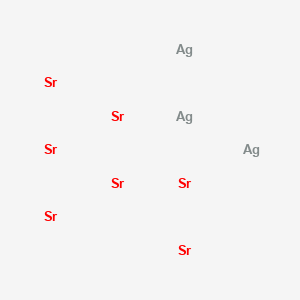
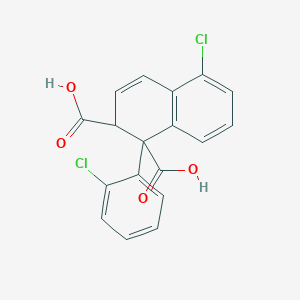
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
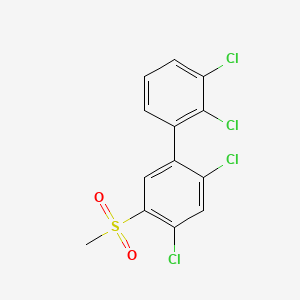

![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)
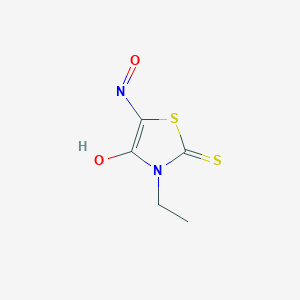
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)

